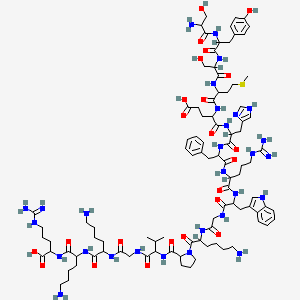

alpha1-17-ACTH

Description

Historical Context of Adrenocorticotropic Hormone Analogue and Fragment Research

The historical context of ACTH analogue and fragment research is rooted in the desire to understand which parts of the 39-amino acid ACTH molecule are responsible for its diverse physiological effects. Early research demonstrated that the N-terminal portion of ACTH contains the critical sequence for activating adrenal cells and inducing glucocorticoid production. frontiersin.orgfrontiersin.org Studies using various fragments of the ACTH molecule in the 1970s and later sought to pinpoint the minimal sequence required for specific activities, such as steroidogenesis and cAMP production. researchgate.net For instance, it was shown that the ACTH(1-24) fragment was as potent as the full-length ACTH(1-39) in inducing glucocorticoid production in adrenal cells, while ACTH(1-16) was not, suggesting the importance of residues between 17 and 24 for this effect. frontiersin.orgfrontiersin.org Other fragments, such as ACTH(11-24), were found to be unable to induce glucocorticoid production and could even act as antagonists at high concentrations. frontiersin.orgfrontiersin.org Research also explored the effects of ACTH fragments on melanocytes, noting that analogues retained the ability to activate these cells as long as the H6F7R8W9 motif was intact. frontiersin.org The identification and cloning of the five melanocortin receptor (MCR) genes in the 1990s further propelled research into the selective binding and activation of these receptors by ACTH and its analogues. frontiersin.org It became clear that while ACTH(1-39) and alpha-MSH could activate MC1R, MC3R, MC4R, and MC5R, the MC2R (the primary adrenal ACTH receptor) could only be activated by ACTH. frontiersin.org The development of synthetic analogues, such as ACTH(1-24) (tetracosactide), which exhibits the same physiological properties as full-length ACTH, marked a significant step in this research. clinexprheumatol.orgjheor.org Research has also investigated the effects of ACTH fragments and analogues on the nervous system, exploring their potential to influence recovery from injury. nih.gov

Significance of Alpha1-17-ACTH as a Research Compound

This compound, a synthetic fragment corresponding to the first 17 amino acids of the ACTH peptide, holds significance as a research compound due to its specific structural characteristics and observed biological activities. cymitquimica.com Research into ACTH fragments aimed to dissect the different functional domains of the full-length hormone. While the ACTH(1-24) sequence is known to be sufficient for maximal steroidogenesis, the ACTH(1-17) fragment allows for the investigation of the role of the N-terminal portion, particularly the region leading up to residue 17, in various biological processes. frontiersin.orgfrontiersin.org Studies have explored the effects of ACTH 1-17 on different physiological systems. For example, research has investigated its effects on growth hormone (GH) pituitary secretion in humans, demonstrating that ACTH 1-17 can stimulate GH release. nih.gov A study involving intravenous administration of 100 micrograms of ACTH 1-17 in normal subjects showed a clear GH response in a majority of participants. nih.gov

Furthermore, ACTH fragments, including those encompassing the N-terminal region, have been studied for potential effects on the central nervous system, such as influencing performance and cognitive functions. nih.govresearchgate.netresearchgate.net Research on ACTH 4-9 and ACTH 4-10 analogues, which overlap with the N-terminal sequence of ACTH 1-17, suggested a beneficial effect on goal-directed motivation and counteracting performance deterioration in certain tasks, even in the absence of endocrine effects. nih.gov This highlights the interest in ACTH fragments for their potential neurotropic activities, independent of adrenal stimulation. researchgate.net

The study of ACTH 1-17 contributes to understanding the structure-activity relationships of melanocortin peptides and their interaction with different melanocortin receptors. While the MC2R is primarily activated by full-length ACTH and requires an accessory protein (MRAP) for function, research with fragments helps to elucidate the binding domains and activation mechanisms of the various MCR subtypes. frontiersin.orgnih.govresearchgate.net Although the critical portion for maximal steroidogenesis was initially thought to reside between residues 17 and 24, the ACTH(1-17) fragment allows for focused research on the contribution of the initial 17 amino acids to receptor binding and downstream signaling, potentially revealing activities beyond adrenal steroidogenesis. frontiersin.orgfrontiersin.org

Research findings on ACTH fragments have sometimes shown variable specificity between species, posing a challenge in translating preclinical results to human applications. frontiersin.orgfrontiersin.org However, the continued investigation of specific fragments like this compound in academic research provides valuable insights into the complex pharmacology of the melanocortin system and the potential for developing more selective compounds for research purposes. Studies have also explored the effects of ACTH 1-17 in specific disease contexts, such as acute myeloid leukemia, although clinical trial results in this area did not show a significant difference compared to placebo in certain parameters, suggesting the need for longer follow-up. nih.gov

Table 1: Examples of Research Findings with ACTH Fragments

| ACTH Fragment/Analogue | Studied Effect | Key Finding | Source |

| ACTH(5-24) | Steroidogenesis | Elicits maximal steroidogenesis (in absence of cAMP production) | researchgate.net |

| ACTH(1-10) | cAMP production | Linked to cAMP production | researchgate.net |

| ACTH(11-24) | Glucocorticoid production, Antagonism | Unable to induce glucocorticoid production, acted as antagonist at high conc. | frontiersin.orgfrontiersin.org |

| ACTH(1-24) | Glucocorticoid production, Gout treatment | As potent as ACTH(1-39) for steroidogenesis; effective in gout treatment | frontiersin.orgfrontiersin.orgclinexprheumatol.org |

| ACTH 4-9 analogue | Performance (reaction time, attention) | Counteracted performance deterioration, beneficial on goal-directed motivation | nih.gov |

| ACTH 1-17 | Growth hormone secretion (humans) | Stimulates GH pituitary secretion | nih.gov |

| ACTH 1-17 | Acute Myeloid Leukemia (clinical trial) | No significant difference in remission rate, complications, duration, survival | nih.gov |

| ACTH(7-38) | Human MC2 receptor, Aldosterone (B195564) secretion (rat) | Antagonizes human MC2R; stimulates aldosterone secretion in rat adrenal | frontiersin.orgfrontiersin.org |

Properties

IUPAC Name |

5-[[1-[[1-[[1-[[1-[[2-[[6-amino-1-[2-[[1-[[2-[[6-amino-1-[[6-amino-1-[(4-carbamimidamido-1-carboxybutyl)amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-methyl-1-oxobutan-2-yl]carbamoyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-2-oxoethyl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(1H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-4-[[2-[[2-[[2-[(2-amino-3-hydroxypropanoyl)amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C95H145N29O23S/c1-53(2)78(91(144)109-49-75(128)111-62(22-9-12-35-96)81(134)113-63(23-10-13-36-97)82(135)117-68(93(146)147)26-16-39-106-95(102)103)123-90(143)74-27-17-40-124(74)92(145)67(24-11-14-37-98)112-76(129)48-108-80(133)71(44-56-46-107-61-21-8-7-20-59(56)61)120-83(136)64(25-15-38-105-94(100)101)114-86(139)70(42-54-18-5-4-6-19-54)119-88(141)72(45-57-47-104-52-110-57)121-84(137)65(32-33-77(130)131)115-85(138)66(34-41-148-3)116-89(142)73(51-126)122-87(140)69(118-79(132)60(99)50-125)43-55-28-30-58(127)31-29-55/h4-8,18-21,28-31,46-47,52-53,60,62-74,78,107,125-127H,9-17,22-27,32-45,48-51,96-99H2,1-3H3,(H,104,110)(H,108,133)(H,109,144)(H,111,128)(H,112,129)(H,113,134)(H,114,139)(H,115,138)(H,116,142)(H,117,135)(H,118,132)(H,119,141)(H,120,136)(H,121,137)(H,122,140)(H,123,143)(H,130,131)(H,146,147)(H4,100,101,105)(H4,102,103,106) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MXNMAFWEFLFAJN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)C(C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C1CCCN1C(=O)C(CCCCN)NC(=O)CNC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CCCNC(=N)N)NC(=O)C(CC4=CC=CC=C4)NC(=O)C(CC5=CNC=N5)NC(=O)C(CCC(=O)O)NC(=O)C(CCSC)NC(=O)C(CO)NC(=O)C(CC6=CC=C(C=C6)O)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C95H145N29O23S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

2093.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Structure Activity Relationships of Alpha1 17 Acth

Minimal Sequence Requirements for Melanocortin Receptor Activation

The melanocortin system involves five known G-protein coupled receptors (MC1R-MC5R) that are activated by endogenous agonists derived from the proopiomelanocortin (POMC) gene transcript, including ACTH and the melanocyte-stimulating hormones (MSHs) acs.orgnih.govnih.gov. A key finding in melanocortin receptor pharmacology is the identification of a minimal amino acid sequence required for receptor binding and activation. The common amino acid motif "His-Phe-Arg-Trp" (HFRW), corresponding to positions 6-9 in alpha-MSH numbering, is considered the minimal sequence required for activity at several MCR subtypes, particularly MC4R nih.govnih.govresearchgate.net. All melanocortins share this common motif nih.gov.

While this core tetrapeptide is essential, the full activity and receptor selectivity of longer melanocortin peptides, such as alpha1-17-ACTH, are influenced by additional residues. For instance, ACTH activation of the MC2R, its primary receptor, requires the coordinated interaction between two functional motifs: the HFRW sequence (H6F7R8W9) and a cluster of basic residues (R/K15K16R17R18) in the C-terminal portion of ACTH(1-24) frontiersin.orgmdpi.com. Studies investigating truncated ACTH peptides have aimed to define the minimal sequence for MC2R activation. Research suggests that ACTH(1-16) or even ACTH(1-15) may represent the minimal sequence required for MC2R binding and downstream signaling, albeit with significantly reduced potency compared to longer fragments like ACTH(1-24) researchgate.netbioscientifica.combioscientifica.com. Sequential removal of C-terminal residues from ACTH(1-24) leads to a substantial decrease in potency at the hMC2R researchgate.net.

Role of Specific Amino Acid Residues in Ligand Binding and Potency (e.g., Phenylalanine-7)

Specific amino acid residues within the melanocortin peptides play critical roles in determining their binding affinity, potency, and receptor selectivity. Phenylalanine at position 7 (Phe7, using ACTH numbering) is a particularly important residue that has been extensively studied nih.govnih.govnih.gov. This residue is part of the conserved HFRW motif found in most melanocortins nih.govfrontiersin.org.

Studies have shown that modifications at the Phe7 position can significantly impact melanocortin receptor activity. For example, substitution of Phe7 with D-Phe in alpha-MSH can lead to a dramatic increase in melanocortin receptor potency at MC1R, MC3R, MC4R, and MC5R acs.orgnih.gov. However, the effect of Phe7 substitution can be receptor- and peptide-dependent. In ACTH peptides, the role of Phe7 appears to be crucial for ligand selectivity and potency, particularly at the MC2R nih.gov. Substitution of Phe7 with D-Phe7 in ACTH(1-17) has been shown to result in the loss of ligand binding and activity at the MC2R nih.govresearchgate.net. This suggests that the stereochemistry at this position is important for the interaction of ACTH(1-17) with the MC2R.

Furthermore, studies on ACTH(1-24) have indicated that substitution of Phe7 with D-Phe or D-Nal(2') causes a significant decrease in ligand binding affinity and potency at the MC2R nih.govresearchgate.net. Interestingly, substitution of Phe7 with D-Nal(2') in ACTH(1-24) did not switch the ligand from an agonist to an antagonist at MC2R, which has been observed for some substitutions at this position in MSH peptides at MC3R and MC4R nih.govnih.gov. This highlights differences in how the Phe7 residue interacts with different MCR subtypes.

Comparative Analysis with Related Adrenocorticotropic Hormone Peptides (e.g., ACTH(1-18), ACTH(1-24))

Comparing the activity of this compound with other ACTH fragments, such as ACTH(1-18) and ACTH(1-24), provides insights into the contribution of the C-terminal residues to receptor interaction and biological activity. ACTH(1-24), also known as tetracosactide, is a well-characterized synthetic ACTH analog that possesses the full range of biological activities of native ACTH(1-39) scilit.com. ACTH(1-24) is a full agonist at the MC2R and is significantly more potent than shorter fragments researchgate.net.

This compound contains the sequence corresponding to alpha-MSH (ACTH(1-13)) plus an additional four amino acids. While alpha-MSH is a non-selective agonist for MC1R, MC3R, MC4R, and MC5R, it cannot activate the MC2R mdpi.comresearchgate.net. The presence of residues 14-17 in this compound, particularly the basic residues, contributes to its interaction profile with MCRs.

Research indicates that residues 15-17 in ACTH(1-17) are crucial for the activation of hMC3R and hMC4R by certain ACTH analogs nih.govnih.gov. Substitutions of these amino acid residues have been shown to reduce or abolish agonist activity at these receptors nih.govnih.gov. This suggests that while the HFRW core is important for binding to multiple MCRs, the C-terminal extension in this compound plays a role in modulating activity, particularly at MC3R and MC4R, and is critical for MC2R activation which is not achieved by alpha-MSH alone mdpi.comresearchgate.net.

Comparing ACTH(1-17) and ACTH(1-18) directly in terms of melanocortin receptor activity reveals the impact of the single added residue at position 18. While detailed comparative data specifically focusing on this compound versus ACTH(1-18) across all MCR subtypes is not as extensively documented as comparisons involving ACTH(1-24) and shorter fragments, studies on the minimal sequence for MC2R activation suggest that residues beyond position 16 are important for full potency researchgate.net. The addition of Arg18 in ACTH(1-18) compared to ACTH(1-17) would likely influence receptor interaction, particularly with the MC2R, given the importance of the basic residue cluster (K15K16R17R18) for MC2R activation mdpi.com.

The differential activity profiles of ACTH fragments highlight the complex SAR of these peptides. While the HFRW motif is a common pharmacophore for many MCRs, the surrounding amino acids, particularly in the N- and C-terminal extensions, contribute significantly to receptor selectivity and the magnitude of the response. This compound, containing the alpha-MSH sequence and a portion of the MC2R-activating region, exhibits a distinct activity profile compared to both shorter fragments like alpha-MSH and longer peptides like ACTH(1-24) and ACTH(1-39).

Here is a table summarizing some comparative data on the activity of ACTH fragments at different melanocortin receptors:

| Peptide | Sequence (ACTH numbering) | MC1R Activity | MC2R Activity | MC3R Activity | MC4R Activity | MC5R Activity | Notes | Source |

| alpha-MSH | 1-13 | Agonist | Inactive | Agonist | Agonist | Agonist | Contains HFRW motif. | mdpi.comresearchgate.net |

| This compound | 1-17 | Agonist | Agonist | Agonist | Agonist | Agonist | Activity profile influenced by C-terminal extension. | nih.govnih.gov |

| ACTH(1-24) | 1-24 | Agonist | Full Agonist | Agonist | Agonist | Agonist | Possesses full activity of ACTH(1-39) at MC2R. | researchgate.netscilit.com |

| ACTH(1-15) | 1-15 | Agonist | Low Agonist | Agonist | Agonist | Agonist | Minimal sequence for MC2R activation with significantly reduced potency. | researchgate.net |

| ACTH(7-10) | 7-10 | Inactive | Inactive | Inactive | Inactive | Inactive | Lacks key residues for activity. | scilit.com |

*Activity may vary depending on species and experimental conditions. This table provides a general overview based on the search results.

Interactive Data Table:

Receptor Binding and Pharmacological Properties of Alpha1 17 Acth

Melanocortin Receptor Subtype Selectivity and Affinity

Alpha1-17-ACTH demonstrates a notable selectivity and high affinity for specific subtypes of melanocortin receptors (MCRs), which are a group of G protein-coupled receptors. Its interaction profile is crucial for its biological activity.

The human melanocortin 2 receptor (MC2R) is the physiological receptor for ACTH and is primarily expressed in the adrenal cortex. wikipedia.org Research indicates that the first 17 amino acids of ACTH, constituting this compound, represent the minimal sequence required for binding to and activating the hMC2R. mdpi.com The interaction of this compound with MC2R is a critical determinant of its steroidogenic activity.

The binding and activation of MC2R by ACTH and its fragments are complex and require the presence of a crucial accessory protein known as melanocortin-2 receptor accessory protein (MRAP). wikipedia.org Without MRAP, the MC2R remains in the endoplasmic reticulum and cannot bind ACTH. wikipedia.org The full-length ACTH(1-39) is the endogenous ligand for MC2R, and while this compound can activate the receptor, longer fragments like ACTH(1-24) are generally more potent. nih.gov Studies have shown that Phe7-ACTH(1-17) is capable of stimulating cyclic adenosine (B11128) monophosphate (cAMP) production upon binding to the hMC2R, indicating its role as an agonist at this receptor. nih.gov

This compound also displays significant interactions with the human melanocortin 1 receptor (MC1R), which is predominantly found on melanocytes and is a key regulator of skin pigmentation and inflammation. mdpi.com Unlike MC2R, which is exclusively activated by ACTH, MC1R can be activated by other melanocortins such as alpha-melanocyte-stimulating hormone (α-MSH). mdpi.com this compound acts as a potent agonist at the hMC1R. mdpi.com This agonism is attributed to the shared "message sequence," His-Phe-Arg-Trp, present in both ACTH and α-MSH, which is crucial for the activation of most melanocortin receptor subtypes. mdpi.com

Quantitative studies have been conducted to determine the binding affinity and functional potency of this compound and related peptides at melanocortin receptors. These studies typically involve competitive binding assays to determine the inhibition constant (Ki) and functional assays to measure the half-maximal effective concentration (EC50) for a biological response, such as cAMP production.

For the human MC1R, more direct data is available, highlighting the high affinity of ACTH fragments.

| Compound | Binding Affinity (Ki, nM) | Functional Potency (EC50, nM) |

|---|---|---|

| NDNal(2')7-ACTH1-24 | 0.8 ± 0.3 | 2.7 ± 0.5 |

Data for NDNal(2')7-ACTH1-24 is provided as an illustrative example of a modified ACTH fragment's properties at hMC1R. nih.gov

Mechanisms of Receptor Activation

The activation of melanocortin receptors by this compound follows the canonical pathway for many G protein-coupled receptors. Upon binding of the ligand, the receptor undergoes a conformational change that facilitates the activation of the heterotrimeric G protein, Gαs. wikipedia.org This, in turn, stimulates adenylyl cyclase to produce the second messenger cyclic adenosine monophosphate (cAMP). wikipedia.orgnih.gov The increased intracellular cAMP levels then activate protein kinase A (PKA), which phosphorylates downstream target proteins, leading to the cellular response. nih.gov

For MC2R activation, a two-site interaction model has been proposed for ACTH. The "message" sequence (His-Phe-Arg-Trp) is thought to be responsible for signal transduction, while an "address" sequence, primarily the Lys-Lys-Arg-Arg motif at positions 15-18, is crucial for the specific recognition and high-affinity binding to the MC2R. nih.gov As this compound contains this address sequence, it is capable of effectively activating the MC2R.

Receptor Desensitization and Internalization Pathways

Continuous or prolonged stimulation of G protein-coupled receptors, including melanocortin receptors, can lead to desensitization, a process that diminishes the cellular response to the agonist. This is a crucial physiological mechanism to prevent overstimulation. The primary mechanism for the rapid desensitization of the ACTH receptor (MC2R) involves phosphorylation of the receptor. nih.gov This phosphorylation can be mediated by protein kinase A (PKA), which is activated by the cAMP pathway, and by G protein-coupled receptor kinases (GRKs). nih.gov

Following phosphorylation, the receptor's affinity for arrestin proteins increases. The binding of arrestins to the receptor uncouples it from the G protein, thereby attenuating the signal. This arrestin binding also targets the receptor for internalization, a process where the receptor is removed from the cell surface into intracellular vesicles. oup.com This internalization is often mediated by clathrin-coated pits. oup.com While internalization contributes to the long-term desensitization, it can also be a pathway for receptor resensitization if the receptor is dephosphorylated and recycled back to the cell surface.

While these general mechanisms of desensitization and internalization are established for melanocortin receptors, specific studies detailing these pathways in response to this compound are limited. Further research is needed to fully elucidate the specific kinetics and molecular determinants of receptor desensitization and internalization induced by this particular ACTH fragment.

Intracellular Signaling Cascades Elicited by Alpha1 17 Acth

Adenylyl Cyclase Activation and Cyclic Adenosine (B11128) Monophosphate (cAMP) Production

The canonical and most well-understood signaling pathway initiated by alpha1-17-ACTH begins with the activation of adenylyl cyclase. frontiersin.orgmdpi.com The MC2R is a G protein-coupled receptor (GPCR) that, upon ligand binding, activates a stimulatory G protein (Gs). frontiersin.org This activation, in turn, stimulates the membrane-bound enzyme adenylyl cyclase to convert adenosine triphosphate (ATP) into cyclic adenosine monophosphate (cAMP). mdpi.com This leads to a rapid and significant increase in the intracellular concentration of cAMP, which then acts as a second messenger to propagate the signal downstream. frontiersin.orgmdpi.com

| Key Components in the Initial Signaling Cascade | Function |

| This compound | The primary signaling molecule (ligand). |

| Melanocortin 2 Receptor (MC2R) | A G protein-coupled receptor that binds ACTH. |

| Gs protein | A stimulatory G protein that is activated by the ligand-bound MC2R. |

| Adenylyl Cyclase | A membrane-bound enzyme that catalyzes the conversion of ATP to cAMP. |

| Cyclic Adenosine Monophosphate (cAMP) | A second messenger that activates downstream signaling molecules. |

Protein Kinase A (PKA) Dependent Pathways

The primary effector of cAMP within the cell is protein kinase A (PKA). frontiersin.orgfrontiersin.org PKA is a holoenzyme consisting of two regulatory subunits and two catalytic subunits. The binding of cAMP to the regulatory subunits causes a conformational change that leads to the dissociation and activation of the catalytic subunits. These active catalytic subunits can then phosphorylate a wide array of substrate proteins on serine and threonine residues, thereby altering their activity and initiating a cellular response. frontiersin.org The activation of PKA is a central event in ACTH signaling, leading to both immediate and long-term effects on steroidogenesis. frontiersin.org

Calcium Ion (Ca2+) Mediated Signaling Pathways

While the cAMP/PKA pathway is primary, calcium ions (Ca2+) also play a significant role as second messengers in ACTH-mediated signaling. frontiersin.org The influx of extracellular Ca2+ is a necessary component for the full steroidogenic effect of ACTH. frontiersin.org Studies have shown that ACTH can induce changes in membrane potential, which can lead to the opening of voltage-gated Ca2+ channels and a subsequent increase in intracellular Ca2+ concentrations. frontiersin.org This rise in intracellular Ca2+ can then influence various cellular processes, including the activation of Ca2+-dependent enzymes and the modulation of other signaling pathways.

Mitogen-Activated Protein Kinase (MAPK) Cascades

The mitogen-activated protein kinase (MAPK) cascades are another important set of signaling pathways activated by this compound. These cascades typically involve a series of three sequentially activated protein kinases: a MAP kinase kinase kinase (MAPKKK), a MAP kinase kinase (MAPKK), and a MAP kinase (MAPK). Several distinct MAPK pathways exist, including the extracellular signal-regulated kinase (ERK), c-Jun N-terminal kinase (JNK), and p38 MAPK pathways. The activation of these cascades by ACTH can influence a variety of cellular processes, including gene expression, cell proliferation, and differentiation. The specific MAPK pathways activated and their downstream effects can vary depending on the cell type and the specific cellular context.

Phosphoinositide Metabolism and Protein Kinase C (PKC) Activation

The involvement of phosphoinositide metabolism and protein kinase C (PKC) activation in this compound signaling is less direct compared to the cAMP/PKA pathway. While some studies suggest a potential synergistic role for PKC in ACTH's effects, it is not considered the primary signaling mechanism. bioscientifica.com In some cell types, ACTH may cause a modest activation of phospholipase C (PLC), leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). nih.gov IP3 can trigger the release of Ca2+ from intracellular stores, while DAG can activate certain isoforms of PKC. nih.gov However, other studies have indicated that the phosphatidylinositide-Ca2+ signaling pathway is not the primary mechanism for the steroidogenic action of ACTH in certain adrenal cells. nih.gov Therefore, the role of this pathway in response to this compound appears to be secondary and may be cell-type specific. bioscientifica.comnih.gov

Regulation of Transcription Factors (e.g., cAMP Response Element-Binding Protein, CREB)

A crucial long-term effect of this compound signaling is the regulation of gene expression, which is largely mediated by the activation of various transcription factors. frontiersin.org One of the most important of these is the cAMP response element-binding protein (CREB). frontiersin.orgnih.gov Following its phosphorylation by PKA, CREB can bind to specific DNA sequences known as cAMP response elements (CREs) located in the promoter regions of target genes. frontiersin.org This binding event recruits co-activator proteins, such as CREB-binding protein (CBP) and p300, which then promote the transcription of genes involved in steroidogenesis, including those encoding steroidogenic enzymes and the steroidogenic acute regulatory (StAR) protein. frontiersin.orgnih.gov The activation of CREB is a key mechanism by which this compound chronically regulates the capacity of the adrenal cortex to produce steroid hormones. frontiersin.org

| Transcription Factor | Activating Kinase | Function in ACTH Signaling |

| CREB (cAMP Response Element-Binding Protein) | PKA (Protein Kinase A) | Binds to CREs in the promoter of target genes to regulate the transcription of steroidogenic enzymes. frontiersin.org |

Cellular and Organ Specific Research Models of Alpha1 17 Acth Action

Adrenocortical Cell Studies

The adrenocorticotropic hormone (ACTH) peptide, including its N-terminal fragment alpha1-17-ACTH, is the primary physiological modulator of adrenal cortex function and structure. frontiersin.orgfrontiersin.org Research using adrenocortical cell models has been fundamental in elucidating the molecular mechanisms through which ACTH governs steroid hormone production and maintains adrenal homeostasis.

The synthesis of steroid hormones in the adrenal cortex is critically dependent on the availability of cholesterol and the enzymatic machinery to convert it into various steroid products. ACTH exerts powerful control over both of these aspects. The response to ACTH is biphasic, involving an acute, rapid mobilization of cholesterol and a chronic, long-term upregulation of steroidogenic enzyme expression. frontiersin.orgnih.gov

Cholesterol Mobilization: The acute response to ACTH stimulation involves the rapid mobilization of cholesterol from intracellular lipid droplets to the inner mitochondrial membrane, where the first step of steroidogenesis occurs. nih.govfrontiersin.org This process is mediated by the Steroidogenic Acute Regulatory (StAR) protein. nih.govfrontiersin.org ACTH also enhances the uptake of cholesterol from circulating lipoproteins by upregulating the expression and function of the scavenger receptor class B type I (SR-B1). nih.govresearchgate.net Furthermore, ACTH stimulates hormone-sensitive lipase, which releases free cholesterol from stored cholesterol esters, increasing the substrate pool available for hormone synthesis. nih.gov

Steroidogenic Enzyme Regulation: The chronic effects of ACTH involve the transcriptional upregulation of genes encoding the enzymes essential for steroidogenesis. frontiersin.orgnih.gov This ensures a sustained capacity for hormone production. Studies in human adrenal cells have shown that ACTH treatment significantly increases the mRNA levels of all enzymes involved in cortisol production. nih.gov Notably, enzymes such as 17α-hydroxylase/17,20-lyase (CYP17A1), 21-hydroxylase (CYP21A2), and 3β-hydroxysteroid dehydrogenase (HSD3B2) are markedly upregulated. nih.govnih.gov The regulation of these genes is primarily controlled at the level of transcription and requires ongoing protein synthesis. nih.gov

Table 1: Effect of ACTH on Key Steroidogenic Factors

| Factor | Primary Function | Effect of ACTH Stimulation |

|---|---|---|

| SR-B1 | HDL-Cholesterol Uptake | Increased expression and function nih.govresearchgate.net |

| StAR Protein | Cholesterol transport to mitochondria | Increased expression and activity nih.govnih.gov |

| CYP11A1 | Cholesterol to Pregnenolone | Increased gene transcription frontiersin.org |

| HSD3B2 | Pregnenolone to Progesterone | Significant increase in gene expression (up to 53-fold) nih.gov |

| CYP17A1 | Progesterone to 17α-hydroxyprogesterone | Significant increase in gene expression (up to 32-fold) nih.govnih.gov |

| CYP21A2 | Progesterone to Deoxycorticosterone | Increased gene transcription frontiersin.orgnih.gov |

Comprehensive studies on global gene expression have confirmed that ACTH is a potent regulator of the adrenocortical transcriptome. nih.gov In primary cultures of human adult and fetal adrenal cells, ACTH treatment leads to widespread changes in gene expression, with a pronounced effect on the steroidogenic pathway. nih.gov

Within hours of ACTH administration, there is a significant increase in the mRNA levels for key steroidogenic enzymes. nih.gov For instance, the mRNA for P-450(17 alpha) can increase more than 20-fold within 8 hours of treatment with ACTH. nih.gov In longer-term studies (48 hours), genes encoding steroidogenic enzymes such as HSD3B2, CYP21A2, and CYP17A1 are among the most highly upregulated. nih.gov Interestingly, ACTH also increases the expression of its own receptor, the melanocortin 2 receptor (MC2R), by as much as 12-fold, suggesting a positive feedback mechanism that sensitizes the cells to further stimulation. nih.gov

ACTH is recognized as the principal trophic factor for the adrenal cortex, essential for maintaining its size and functional integrity. frontiersin.org However, its direct role in cell proliferation is complex, with studies reporting both mitogenic (growth-promoting) and anti-mitogenic (growth-inhibiting) effects. This duality appears to depend on the specific cell type, its physiological state, and signals from the surrounding extracellular environment. frontiersin.org

In some experimental models, such as quiescent mouse adrenocortical tumor cells (Y1), ACTH can exert a mitogenic effect by inducing the expression of early genes like fos and jun and weakly activating the ERK/MAPK signaling pathway. frontiersin.org Conversely, in the same cells, ACTH can also trigger a potent anti-proliferative pathway mediated by cAMP and Protein Kinase A (PKA), which leads to the degradation of the cell cycle promoter cMyc and an increase in the cell cycle inhibitor p27Kip1. frontiersin.org Studies in rat adrenocortical cells have also shown a biphasic response, with lower concentrations of ACTH being mitogenic and higher concentrations becoming anti-mitogenic. frontiersin.org

While ACTH primarily targets the adrenal cortex, its effects can extend to the adrenal medulla. The adrenal medulla is responsible for producing catecholamines, namely norepinephrine (B1679862) and epinephrine (B1671497). The final step in epinephrine synthesis—the conversion of norepinephrine to epinephrine—is catalyzed by the enzyme phenylethanolamine N-methyltransferase (PNMT). wikipedia.org

The expression and activity of PNMT are heavily dependent on glucocorticoids, such as cortisol, which are produced in the adrenal cortex in response to ACTH. nih.govscilit.com High local concentrations of cortisol from the cortex bathe the medulla and are crucial for inducing PNMT. scilit.com Consequently, prolonged treatment with ACTH, which leads to sustained cortisol production, has been shown to increase the activity of PNMT in the adrenal glands. nih.gov This demonstrates an important indirect regulatory link between the ACTH-driven cortical activity and the enzymatic function of the medulla.

Extra-Adrenal Cellular and Tissue Responses

The actions of ACTH and its related peptides are not confined to the adrenal gland. These molecules can interact with other members of the melanocortin receptor family present in various peripheral tissues, including the skin.

In the skin, melanocytes are responsible for producing melanin (B1238610), the pigment that determines skin and hair color. This process, known as melanogenesis, is regulated by melanocortin peptides binding to the melanocortin 1 receptor (MC1R) on the melanocyte surface. mdpi.comnih.gov

This compound has been identified as a potent agonist for the MC1R. nih.gov Its concentration in the skin can exceed that of other melanocortins like alpha-melanocyte-stimulating hormone (α-MSH), suggesting it may be a significant natural ligand for regulating pigmentation in humans. nih.gov Activation of the MC1R by this compound stimulates the inositol (B14025) trisphosphate/diacylglycerol (IP3/DAG) signaling pathway. mdpi.com This leads to the activation of Protein Kinase C-β (PKC-β), which in turn phosphorylates and activates tyrosinase, the key enzyme in melanin production. mdpi.com This stimulation specifically promotes the synthesis of eumelanin, the dark brown-black pigment that is particularly effective at photoprotection. nih.gov

Table 2: Summary of this compound Cellular Actions

| Cell Type | Receptor | Key Signaling Pathway | Primary Effect |

|---|---|---|---|

| Adrenocortical Cells | MC2R | cAMP/PKA | Steroidogenesis, Gene Expression, Proliferation frontiersin.orgnih.govnih.gov |

| Melanocytes | MC1R | IP3/DAG/PKC-β | Stimulation of Eumelanin Synthesis mdpi.comnih.gov |

Brown Adipocyte Thermogenesis Activation

This compound has been identified as a significant, non-adrenergic activator of thermogenesis in murine brown adipocytes. nih.gov This process is critical for non-shivering thermogenesis, where the energy from macronutrients is dissipated as heat rather than being used for ATP synthesis. nih.gov The mechanism relies on the presence and activation of Uncoupling Protein 1 (UCP1), a unique mitochondrial protein in brown fat that uncouples oxygen consumption from ATP production. nih.govfrontiersin.org

Research using primary brown adipocytes demonstrates that ACTH acutely stimulates cellular respiration in a manner dependent on UCP1. nih.gov The activation follows the canonical adenylyl cyclase–cAMP–protein kinase A (PKA)-lipolysis pathway. nih.gov ACTH binds to the melanocortin 2 receptor (MC2R) on the brown adipocyte surface, initiating a signaling cascade that elevates intracellular cAMP levels. nih.gov This, in turn, activates PKA and subsequently stimulates lipolysis, providing the necessary fatty acids that are the primary fuel for UCP1-mediated heat production. nih.govyoutube.com The essential role of UCP1 in this process was confirmed in studies where brown adipocytes from UCP1-knockout mice did not exhibit a thermogenic response to ACTH stimulation. nih.gov

While ACTH is a potent activator of UCP1, its effect on Ucp1 gene expression is comparatively low. nih.gov Studies in both immortalized (T37i) and primary brown adipocytes have shown that ACTH can increase thermogenic gene expression, but its primary role appears to be the acute activation of the existing UCP1 protein machinery. nih.gov

| Component | Role in ACTH-Induced Brown Adipocyte Thermogenesis | Supporting Evidence |

|---|---|---|

| ACTH | Initiates the thermogenic signaling cascade. | Potent non-adrenergic activator of UCP1-mediated respiration. nih.gov |

| Melanocortin 2 Receptor (MC2R) | Binds ACTH on the brown adipocyte surface. | Effect of ACTH is mediated via the MC2R, confirmed by antagonist use. nih.gov |

| cAMP-PKA-Lipolysis Pathway | Transduces the signal from the receptor to cellular machinery. | Inhibitor-based studies confirm dependence on PKA and lipolysis. nih.gov |

| Uncoupling Protein 1 (UCP1) | Executes the final thermogenic effect by uncoupling respiration. | ACTH effect is absent in cells from UCP1-knockout mice. nih.gov |

Osteoblast-Related Factor Release (e.g., Vascular Endothelial Growth Factor)

Adrenocorticotropic hormone (ACTH) directly influences bone metabolism by stimulating the release of crucial factors from osteoblasts, most notably Vascular Endothelial Growth Factor (VEGF). researchgate.netwikipedia.org Osteoblasts, the cells responsible for new bone formation, express the melanocortin-2 receptor (MC2R), allowing them to respond directly to ACTH. wikipedia.orgelsevierpure.com This interaction is a key part of maintaining osteoblast survival and function. wikipedia.org

Studies utilizing non-transformed human osteoblast cultures have demonstrated that VEGF production is highly responsive to ACTH. researchgate.net Quantitative PCR analysis of mineralizing human osteoblasts showed that ACTH treatment induced a strong and rapid expression of VEGF within one hour. researchgate.net This suggests that ACTH is a significant regulator of VEGF production in bone. elsevierpure.com The release of VEGF from osteoblasts is vital for coupling angiogenesis (the formation of new blood vessels) with osteogenesis (bone formation), a process essential for bone repair and remodeling. nih.gov The vascular supply is critical for delivering nutrients and removing waste, and VEGF is a primary signaling molecule in this process. nih.gov

This ACTH-VEGF axis in bone may play a protective role in certain pathological conditions. For instance, in glucocorticoid-induced osteonecrosis, where bone cell death occurs due to a lack of blood supply, intermittent ACTH administration has been shown to be beneficial. elsevierpure.com The proposed mechanism is that ACTH stimulates osteoblastic VEGF release, thereby promoting vascularity and helping to prevent bone disease. researchgate.netelsevierpure.com

| Cell Type | Receptor | Stimulus | Factor Released | Significance |

|---|---|---|---|---|

| Osteoblast | Melanocortin 2 Receptor (MC2R) | ACTH | Vascular Endothelial Growth Factor (VEGF) | Promotes angiogenesis, supports bone formation and repair, and may protect against osteonecrosis. researchgate.netelsevierpure.com |

In Vitro and Animal Model Systems

Primary Cell Culture Models

Primary cell cultures, derived directly from animal or human tissue, provide a model system that more closely resembles the in vivo environment compared to immortalized cell lines. They have been instrumental in validating and expanding upon findings from cell line studies.

In the context of this compound, primary cultures of human adrenocortical cells have been used to define the global effects of ACTH on human gene expression. bioscientifica.com Microarray analysis of these cells treated with ACTH confirmed the upregulation of all steroidogenic enzymes required for cortisol synthesis and also revealed that ACTH increases the expression of its own receptor (MC2R) and the essential melanocortin 2 receptor accessory protein (MRAP). bioscientifica.com

Furthermore, primary cultures of murine brown adipocytes have been essential for studying the thermogenic actions of ACTH. nih.gov These models have allowed for the detailed investigation of oxygen consumption and the elucidation of the signaling pathways involved, confirming that ACTH activates UCP1-dependent respiration through the canonical cAMP-PKA-lipolysis pathway. nih.gov

Murine and Other Animal Models

Animal models are critical for understanding the systemic and physiological effects of this compound that cannot be replicated in vitro.

Murine Models : Mice are frequently used in ACTH research. Studies using CD2F1 mice investigated the chronopharmacological effects of an ACTH 1-17 analogue, revealing that its impact on DNA synthesis in metaphyseal bone was dependent on both the dose and the time of administration within the circadian cycle. Furthermore, the development of UCP1-knockout mice has been pivotal. These mice were used to definitively prove that the thermogenic effect of ACTH in brown fat is entirely dependent on UCP1, as the knockout animals did not respond to ACTH stimulation with increased respiration. nih.gov

Other Animal Models : The rabbit has been established as a valuable animal model for studying glucocorticoid-induced osteonecrosis. elsevierpure.com In this model, researchers have demonstrated that intermittent administration of ACTH can significantly reduce the incidence of osteonecrosis. elsevierpure.com This protective effect is linked to ACTH's ability to stimulate the release of VEGF from osteoblasts, highlighting a therapeutic potential for the hormone in bone diseases. elsevierpure.com

Chronobiological Aspects of Alpha1 17 Acth Research

Influence on Biological Rhythms (Chronizing Effects)

Alpha1-17-ACTH has been identified as a "chronizer," a substance capable of resetting or influencing the body's biological clocks. nih.gov The administration of this heptadecapeptide can alter the timing of various physiological processes, a phenomenon with potential therapeutic implications. nih.gov One of the notable findings is its ability to shift the circadian rhythm of tolerance to certain medications, such as antimitotic drugs, to a more favorable time. nih.gov

The body's functions are governed by a network of interconnected biological rhythms, creating a hierarchy where different periodic variables regulate and intermodulate one another across various organs and systems. nih.gov The chronizing effect of this compound underscores the importance of considering the timing of its administration to harness its full biological activity and therapeutic potential. nih.gov The adrenal cortex, a key target of ACTH, exhibits its own rhythmic sensitivity to stimulation, which is influenced by the central circadian clock located in the suprachiasmatic nucleus (SCN) of the hypothalamus. nih.govicahealth.comendotext.org This intrinsic rhythmicity means that the response to this compound is not static throughout the day but varies depending on the time of administration. nih.gov

Dissociation of Glucocorticoid and Mineralocorticoid Responses in Relation to Timing

A significant finding in the chronopharmacology of this compound is the dissociation of glucocorticoid and mineralocorticoid responses, which is dependent on the timing of administration. nih.gov This means that the peptide's effect on cortisol and aldosterone (B195564), two key hormones produced by the adrenal cortex, varies at different times of the day. nih.gov

Research involving healthy adult males with synchronized diurnal activity and nocturnal rest has demonstrated this time-dependent effect. nih.gov In these studies, this compound was administered at different times, and the subsequent hormonal responses were measured. nih.gov

Glucocorticoid Response (Cortisol and 17-OHCS):

The stimulatory effect of this compound on glucocorticoid secretion, specifically cortisol and its urinary metabolite 17-hydroxycorticosteroids (17-OHCS), is most pronounced following morning administration. nih.govnih.gov When injected at 07:00, the rise in plasma cortisol and the 24-hour urinary excretion of 17-OHCS were significantly greater compared to injections at 14:00 or 21:00. nih.gov While a strong and statistically significant rise in plasma cortisol was observed after all injections, the peak response curve was highest for the 07:00 injection and lowest for the 21:00 injection. nih.gov

Interestingly, another study examining the adrenal cortex's sensitivity found that the increase in plasma cortisol from basal values was significantly higher in the evening than in the morning after a pulse stimulation with a micro-dose of the peptide. nih.gov The cortico-stimulatory effect of a higher dose of this compound was observed to last for approximately 12 hours, after which the typical circadian pattern of glucocorticoids resumed. nih.gov

| Administration Time | Relative 24-h Urinary 17-OHCS Excretion (vs. Control) | Plasma Cortisol Response Curve |

|---|---|---|

| 07:00 | Approximately 4 times greater | Highest |

| 14:00 | Approximately 3 times greater | Intermediate |

| 21:00 | Approximately 2 times greater | Lowest |

Mineralocorticoid Response (Aldosterone):

In contrast to the glucocorticoid response, the maximal effect of this compound on aldosterone secretion was observed at a different time of day. nih.gov Research has indicated that the peak stimulation of aldosterone occurs around 14:00. nih.gov This temporal separation of glucocorticoid and mineralocorticoid responses highlights a complex and time-dependent regulation of adrenal steroidogenesis by this compound. nih.gov

| Hormone | Time of Maximum Effect/Response |

|---|---|

| Cortisol and Urinary 17-OHCS | Morning (07:00) |

| Aldosterone | Afternoon (14:00) |

This dissociation is of clinical and scientific importance, suggesting that the adrenal gland's sensitivity to ACTH analogues is not uniform across its different zones (zona fasciculata for glucocorticoids and zona glomerulosa for mineralocorticoids) and is subject to circadian modulation. nih.govnih.govresearchgate.net

Advanced Methodologies in Alpha1 17 Acth Research

Ligand Binding Assay Techniques

Ligand binding assays are fundamental in determining the affinity and specificity of alpha1-17-ACTH for its receptors. Competitive binding assays are commonly utilized, where the peptide's ability to displace a radiolabeled ligand from its receptor is measured. This technique provides quantitative data on the binding affinity, often expressed as the inhibition constant (Ki).

Research has shown that this compound is a potent agonist at the human melanocortin 1 receptor (MC1R). medchemexpress.com Studies have demonstrated its high affinity for the hMC1R, with a Ki value of 0.21 ± 0.03 nM. medchemexpress.com This affinity is comparable to that of alpha-melanocyte-stimulating hormone (α-MSH), which has a Ki of 0.13 ± 0.005 nM for the same receptor. medchemexpress.com The binding characteristics of this compound and its analogues to various melanocortin receptors (MCRs) are critical for understanding their specific biological functions. nih.govnih.govresearchgate.net For instance, analogues of ACTH(1-17) have been studied to understand the binding motifs at different MCR subtypes. nih.govnih.gov

| Compound | Receptor | Ki (nM) |

| This compound | hMC1R | 0.21 ± 0.03 |

| alpha-MSH | hMC1R | 0.13 ± 0.005 |

Gene Expression Profiling (e.g., Microarray, RNA-Seq)

To understand the broader cellular impact of this compound, researchers employ gene expression profiling techniques like microarray and RNA-Seq. nih.gov These methods allow for the simultaneous measurement of the expression levels of thousands of genes in response to the peptide.

Studies on the broader ACTH molecule have revealed its significant role as a regulator of gene expression in human adrenal cells. nih.govresearchgate.net Chronic treatment with ACTH leads to increased transcription of genes that encode for steroidogenic enzymes. frontiersin.orgfrontiersin.org Microarray analysis has shown that ACTH treatment can cause a more than four-fold increase in the expression of numerous genes in both adult and fetal adrenal cells. nih.govresearchgate.net Among the upregulated genes are those crucial for steroid biosynthesis, as well as the ACTH receptor itself (MC2R). nih.gov For example, in human adrenal cells, a 48-hour ACTH treatment resulted in a 32-fold increase in CYP17 expression. nih.gov While these studies focus on the full-length ACTH, they provide a framework for investigating the specific gene regulatory effects of the this compound fragment.

| Gene | Fold Increase after ACTH Treatment | Cell Type |

| CYP17 | 32 | Human Adrenal Cells |

| MC2R | 12 | Human Adrenal Cells |

Second Messenger Quantification Assays (e.g., cAMP, Inositol (B14025) Trisphosphate)

The binding of this compound to its G-protein-coupled receptors (GPCRs) initiates intracellular signaling cascades involving second messengers. nih.gov Quantifying these second messengers is key to understanding the peptide's mechanism of action.

A primary signaling pathway for melanocortin receptors involves the activation of adenylyl cyclase, which leads to the production of cyclic adenosine (B11128) monophosphate (cAMP). nih.govfrontiersin.org Assays to measure cAMP levels, often time-resolved fluorescence-based assays, are used to determine the functional activity of this compound as a receptor agonist. researchgate.net The production of cAMP activates protein kinase A (PKA), which then phosphorylates downstream targets to elicit a cellular response. frontiersin.orgfrontiersin.org In addition to cAMP, the inositol trisphosphate (IP3) pathway is another critical second messenger system that can be activated by GPCRs, leading to the mobilization of intracellular calcium. nih.govnih.govyoutube.com Quantification of IP3 and intracellular calcium can, therefore, provide further insights into the signaling pathways modulated by this compound. nih.govnih.gov

| Second Messenger | Associated Enzyme/Pathway | Primary Downstream Effect |

| cAMP | Adenylyl Cyclase / PKA | Phosphorylation of target proteins |

| Inositol Trisphosphate (IP3) | Phospholipase C | Mobilization of intracellular calcium |

Cell-Based Functional Assays (e.g., Proliferation, Respiration)

To assess the physiological effects of this compound at the cellular level, a variety of functional assays are employed. These assays measure changes in cellular behavior, such as proliferation and metabolic activity.

The effect of ACTH on cell proliferation can be context-dependent. Some studies have shown that ACTH can increase cell proliferation in a dose-dependent manner in certain cancer cell lines. researchgate.net In contrast, other research indicates that ACTH(1-24) can inhibit the proliferation of adrenocortical tumors in vivo. nih.gov These seemingly contradictory findings highlight the complexity of ACTH signaling and the importance of the specific cellular and experimental context. frontiersin.org Cell proliferation can be measured using various techniques, including MTT assays, which assess metabolic activity, or by quantifying DNA synthesis. researchgate.netaatbio.com

| Assay Type | Measured Parameter | Example Finding with ACTH |

| MTT Assay | Cell viability/proliferation | Dose-dependent increase in proliferation of some cancer cell lines. researchgate.net |

| In vivo tumor growth | Tumor weight | Reduction in adrenocortical tumor weight with ACTH(1-24) treatment. nih.gov |

Chromatographic and Immunoassay Techniques for Peptide and Metabolite Analysis

Chromatographic and immunoassay techniques are essential for the quantification and analysis of this compound and the metabolites it influences.

High-Performance Liquid Chromatography (HPLC) is a powerful tool for the separation and purification of peptides like this compound. phenomenex.commdpi.com When coupled with mass spectrometry (LC-MS), it allows for precise identification and quantification. nih.gove-b-f.eu Immunoassays, such as the Enzyme-Linked Immunosorbent Assay (ELISA), are widely used for detecting and quantifying ACTH and its fragments in biological samples like plasma and serum. raybiotech.comthermofisher.comepitopediagnostics.comalpco.com These assays utilize specific antibodies that bind to the peptide, allowing for sensitive and specific measurement. alpco.com Furthermore, these techniques are crucial for analyzing the downstream effects of this compound, such as the production of steroid hormones like cortisol and 17-hydroxyprogesterone, which can be measured in response to ACTH stimulation. nih.govnih.gov

| Technique | Application for this compound Research |

| HPLC / LC-MS | Separation, purification, identification, and quantification of the peptide. phenomenex.comnih.gove-b-f.eu |

| ELISA | Detection and quantification of ACTH and its fragments in biological fluids. raybiotech.comthermofisher.comepitopediagnostics.comalpco.com |

Future Directions and Unexplored Avenues in Alpha1 17 Acth Research

Elucidation of Complete Receptor Activation Mechanisms

While ACTH is primarily known for its action on the melanocortin 2 receptor (MC2R) in the adrenal cortex, mediating glucocorticoid synthesis, the interaction of ACTH fragments like alpha1-17-ACTH with other melanocortin receptors (MC1R, MC3R, MC4R, MC5R) presents a complex area for future investigation nih.govmedchemexpress.comfrontiersin.org. The MC2R requires the presence of a small transmembrane protein, the MC2 accessory protein (MRAP), to respond to ACTH nih.gov. Understanding the precise binding sites and conformational changes induced by this compound upon binding to MC receptors, particularly MC1R where it shows potency medchemexpress.com, is crucial. Future studies should aim to fully characterize the molecular interactions between this compound and its target receptors, potentially utilizing advanced structural biology techniques such as cryo-electron microscopy or X-ray crystallography. This could reveal subtle differences in how this compound activates these receptors compared to full-length ACTH or other melanocortin peptides. Furthermore, investigating the role of accessory proteins like MRAP, and potentially other unidentified co-factors, in mediating the effects of this compound at various receptor subtypes is essential for a complete understanding of its mechanism of action.

Investigation of Non-Canonical Signaling Pathways

Beyond the classical Gs-protein-mediated activation of adenylyl cyclase and subsequent increase in intracellular cAMP, which is a primary signaling pathway for MC2R nih.govbioscientifica.comfrontiersin.org, ACTH and its fragments may engage in non-canonical signaling pathways. Research indicates that ACTH can activate other pathways, including the mitogen-activated protein kinase (MAPK) pathway (specifically p42/p44 MAPK) and stress-activated protein kinases (SAPK)/c-Jun N-terminal kinases (JNK) in certain cell lines nih.govresearchgate.netresearchgate.net. These pathways can be involved in diverse cellular processes such as proliferation, differentiation, and survival, which may not be directly linked to steroidogenesis. Future research on this compound should explore its potential to activate these alternative signaling cascades. This could involve detailed phosphoproteomic studies to identify downstream kinases and signaling molecules affected by this compound binding. Understanding these non-canonical pathways could uncover novel roles for this compound in various tissues and provide insights into its potential therapeutic applications beyond adrenal stimulation.

Exploration of Novel Extra-Adrenal Actions

While the adrenal gland is the primary target of full-length ACTH, extra-adrenal effects of ACTH and melanocortin peptides have been observed in various tissues, including the brain, skin, adipocytes, and immune system nih.govnih.govfrontiersin.org. This compound's potency at MC1R, which is highly expressed in melanocytes medchemexpress.comanaspec.com, suggests a potential role in pigmentation and other skin-related processes. Studies have shown ACTH (1-17) to be more potent than alpha-MSH in melanogenesis in human melanocytes and to increase dendricity and proliferation in follicular melanocytes anaspec.com. Furthermore, ACTH has been shown to influence adipocytes and the immune system nih.govnih.govfrontiersin.orgnih.gov. Future research should systematically investigate the effects of this compound in these and other extra-adrenal tissues expressing melanocortin receptors. This could involve in vitro studies on isolated cells from different tissues and in vivo studies using animal models. Identifying novel extra-adrenal actions of this compound could broaden its therapeutic potential for conditions unrelated to adrenal insufficiency.

Development of Advanced Research Models for Complex Physiological Interactions

Investigating the multifaceted actions of this compound requires sophisticated research models that can accurately reflect complex physiological interactions. Traditional two-dimensional cell cultures may not fully recapitulate the in vivo environment, especially for studying interactions between different cell types or the influence of the extracellular matrix researchgate.netresearchgate.net. Future research should focus on developing and utilizing advanced models, such as three-dimensional (3D) cell cultures, organoids, and microphysiological systems (organ-on-a-chip), that can better mimic the tissue microenvironment and cellular crosstalk. For instance, 3D models of adrenal tissue or co-cultures of adipocytes and immune cells could provide valuable insights into the integrated effects of this compound. Furthermore, genetically engineered animal models with tissue-specific alterations in melanocortin receptor expression or signaling components could help delineate the specific roles of this compound in vivo. These advanced models will be crucial for unraveling the complex physiological interactions mediated by this compound and translating research findings into potential clinical applications.

Q & A

Q. What validation steps ensure antibody specificity in this compound detection assays?

- Quality Checks :

Epitope Mapping : Test antibodies against truncated or scrambled peptide sequences.

Competitive ELISA : Pre-incubate antibodies with excess free peptide to confirm signal reduction ≥90% .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.